molecular formula C14H12N2O4S B3634281 (5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3634281
M. Wt: 304.32 g/mol
InChI Key: UEXIJASNNHUNES-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The double bond in the thiazolidine ring can be reduced to form a saturated thiazolidine derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Saturated Thiazolidine Derivatives: Reduction of the double bond in the thiazolidine ring results in saturated derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound may be used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it suitable for large-scale production and application in different industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiazolidine ring are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-chlorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-3-6-15-13(17)12(21-14(15)18)8-10-5-4-9(2)11(7-10)16(19)20/h3-5,7-8H,1,6H2,2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXIJASNNHUNES-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
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(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
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(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
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(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
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(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
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(5E)-5-(4-methyl-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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